REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|
|
Name
|
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
|
Quantity
|
3.654 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1
|
Name
|
DCM MeOH
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
|
Quantity
|
4.13 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CN(CC)C
|
Name
|
DCM MeOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
bath-chilled
|
Type
|
STIRRING
|
Details
|
The resulting homogeneous dark amber solution was stirred for another 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the ice bath was then removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred at “rt” for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA
|
Type
|
CONCENTRATION
|
Details
|
The combined fractions were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|
|
Name
|
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
|
Quantity
|
3.654 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1
|
Name
|
DCM MeOH
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
|
Quantity
|
4.13 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CN(CC)C
|
Name
|
DCM MeOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
bath-chilled
|
Type
|
STIRRING
|
Details
|
The resulting homogeneous dark amber solution was stirred for another 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the ice bath was then removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred at “rt” for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA
|
Type
|
CONCENTRATION
|
Details
|
The combined fractions were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|
|
Name
|
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
|
Quantity
|
3.654 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1
|
Name
|
DCM MeOH
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
|
Quantity
|
4.13 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CN(CC)C
|
Name
|
DCM MeOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
bath-chilled
|
Type
|
STIRRING
|
Details
|
The resulting homogeneous dark amber solution was stirred for another 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the ice bath was then removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred at “rt” for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA
|
Type
|
CONCENTRATION
|
Details
|
The combined fractions were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|
|
Name
|
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
|
Quantity
|
3.654 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1
|
Name
|
DCM MeOH
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
|
Quantity
|
4.13 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CN(CC)C
|
Name
|
DCM MeOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
bath-chilled
|
Type
|
STIRRING
|
Details
|
The resulting homogeneous dark amber solution was stirred for another 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the ice bath was then removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred at “rt” for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA
|
Type
|
CONCENTRATION
|
Details
|
The combined fractions were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|
|
Name
|
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
|
Quantity
|
3.654 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1
|
Name
|
DCM MeOH
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
|
Quantity
|
4.13 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CN(CC)C
|
Name
|
DCM MeOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
bath-chilled
|
Type
|
STIRRING
|
Details
|
The resulting homogeneous dark amber solution was stirred for another 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the ice bath was then removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred at “rt” for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA
|
Type
|
CONCENTRATION
|
Details
|
The combined fractions were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |